4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol
Beschreibung
Eigenschaften
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)15-10-16(24-11-23-15)26-5-7-27(8-6-26)18(29)13-9-17(28)25-14-4-2-1-3-12(13)14/h1-4,9-11H,5-8H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMJDUODXADLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Chemischer Reaktionen
4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the quinoline core can interact with nucleic acids or enzymes. These interactions can modulate biological processes and lead to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Potential
- CNS Activity : The piperazine linker may facilitate blood-brain barrier penetration, relevant for neurodegenerative or psychiatric disorders .
Biologische Aktivität
The compound 4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.37 g/mol. The structure includes a quinolin-2-ol moiety linked to a piperazine ring substituted with a trifluoromethyl pyrimidine group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19F3N4O |
| Molecular Weight | 378.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its efficacy against various cancer cell lines, including A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma). The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- Cell Viability Assays : The compound was tested using MTT assays, revealing an IC50 value in the micromolar range, indicating potent cytotoxicity.
- Mechanism of Action : It was observed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits bacterial growth by disrupting membrane integrity and interfering with metabolic processes.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined, showing effectiveness at low concentrations.
- Mechanism : The antimicrobial action is attributed to the trifluoromethyl group, which enhances lipophilicity and facilitates membrane penetration.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in Bioorganic & Medicinal Chemistry Letters investigated the effects of the compound on A431 and HT29 cells. The results indicated a dose-dependent decrease in cell viability and significant induction of apoptosis markers such as Annexin V .
- Antimicrobial Efficacy : Research conducted on various bacterial strains demonstrated that the compound exhibited strong antibacterial activity against resistant strains, suggesting its potential as a lead compound for antibiotic development .
Q & A
Basic: What synthetic methodologies are established for synthesizing 4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol?
The synthesis typically involves multi-step reactions:
- Quinoline core formation : Starting materials like 6-chloro-2-(trifluoromethyl)quinolin-4-ol are modified via nucleophilic substitution or coupling reactions .
- Piperazine coupling : Microwave-assisted reactions (120°C, 250W) under 1,4-dioxane are used to attach the piperazine-pyrimidine moiety, improving reaction efficiency .
- Carbonyl linkage : A carbodiimide-mediated coupling (e.g., EDC/HOBt) connects the quinoline and piperazine fragments .
- Purification : Column chromatography (hexanes/EtOAC with 0.25% Et3N) and HPLC (>95% purity) ensure product integrity .
Basic: Which spectroscopic and analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., trifluoromethyl, piperazine protons). 2D techniques (COSY, HSQC, HMBC) resolve complex coupling patterns .
- HRMS : Validates molecular formula (e.g., observed m/z 481.6 [M+1] vs. theoretical 480.5) .
- X-ray crystallography : Determines crystal packing and stereochemistry (asymmetric unit analysis for related quinoline-piperazine hybrids) .
Basic: What in vitro assays assess its biological activity in drug discovery?
- P-glycoprotein (P-gp) inhibition : Lucena 1 (MDR) and K562 (non-MDR) cell lines are treated with Rho123 or Doxorubicin (5 µM). Intracellular fluorescence via flow cytometry measures P-gp efflux inhibition, with verapamil as a positive control .
- Kinase inhibition : IC50 values are determined using ATP-competitive assays (e.g., recombinant kinases in radiometric or fluorescence-based formats) .
- Cytotoxicity : MTT assays quantify cell viability (e.g., 48–72 hr exposure, GI50 calculations) .
Advanced: How can structure-activity relationship (SAR) studies optimize P-gp inhibition?
- Modify substituents : Introduce electron-withdrawing groups (e.g., -CF3) on pyrimidine to enhance lipophilicity and target binding .
- Scaffold hopping : Replace quinoline with isosteric cores (e.g., pyrido[1,2-a]pyrimidin-4-one) to assess steric effects .
- Functional assays : Test derivatives in dual-drug resistant models (e.g., P-gp/BCRP overexpressing cells) and correlate with molecular docking (e.g., Glide SP scoring for P-gp binding pockets) .
Advanced: How to address contradictory biological data across studies?
- Assay standardization : Compare cell lines (e.g., Lucena 1 vs. Caco-2), incubation times, and compound purity (HPLC >98% reduces off-target effects) .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) and thermal shift assays .
- Meta-analysis : Pool data from analogs (e.g., piperazine-pyrimidine hybrids) to identify consensus pharmacophores .
Advanced: What computational strategies model its interaction with kinases or transporters?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with kinase ATP pockets (e.g., EGFR, ABL1) .
- MD simulations : Analyze stability of ligand-P-gp complexes (NAMD/GROMACS, 100 ns trajectories) to identify critical residues (e.g., transmembrane helices 6/12) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict IC50 values .
Advanced: How to optimize reaction conditions for challenging synthetic steps?
- Microwave vs. conventional heating : Compare yields for piperazine coupling (microwave: 45–56% vs. thermal: <30%) .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for carbonyl coupling efficiency .
- Catalyst optimization : Evaluate Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-couplings in pyrimidine functionalization .
Advanced: What crystallographic insights inform its conformational stability?
- Asymmetric unit analysis : Resolve torsional angles between quinoline and piperazine (e.g., dihedral angles <30° enhance planarity) .
- Hydrogen bonding : Identify intermolecular H-bonds (e.g., quinoline-OH to pyrimidine-N) that stabilize crystal lattices .
- Polymorph screening : Use solvent evaporation (MeOH/EtOAc) to isolate thermodynamically stable forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
